2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine
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Overview
Description
2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
One common method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . Subsequent alkylation reactions introduce the methyl and propan-1-amine groups under controlled conditions. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to bacterial cell death . In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 1-methyl-1H-benzimidazole and 2-(1H-benzimidazol-2-yl)ethanol . Compared to these compounds, 2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine exhibits unique properties due to the presence of the propan-1-amine group, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-1-(1-methylbenzimidazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)11(13)12-14-9-6-4-5-7-10(9)15(12)3/h4-8,11H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJWFRVOKOQSRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.